3-(Pyrazin-2-ylformamido)propanoic acid
Description
Contextual Significance of Pyrazine (B50134) Scaffolds in Synthetic Organic Chemistry
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. nih.gov This structural motif is a vital component in organic chemistry, largely due to its prevalence in natural products and its utility as a scaffold in the development of new materials and pharmacologically active molecules. tandfonline.com The pyrazine ring system is considered an important pharmacophore, a molecular feature responsible for a drug's biological activity, because of its versatile chemical properties and ability to engage in various biological interactions. researchgate.net
The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, influences its chemical reactivity and allows for a variety of synthetic transformations. mdpi.com Pyrazine derivatives have been shown to possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. tandfonline.comnih.gov This broad bioactivity has led to the inclusion of pyrazine-containing compounds in numerous clinically used therapeutic agents. nih.govresearchgate.net For instance, the World Health Organization's Model List of Essential Medicines has included several pyrazine-based drugs, such as the diuretic Amiloride, the anticancer agent Bortezomib, and the tuberculosis medication Pyrazinamide. nih.gov The versatility of the pyrazine scaffold makes it a privileged structure in drug discovery and a focal point for the synthesis of novel bioactive compounds. tandfonline.comnih.gov
Importance of Propanoic Acid Moieties as Synthetic Intermediates and Building Blocks
Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid that serves as a crucial building block and intermediate in the chemical industry. ontosight.airesearchgate.net Its derivatives are widely used in the manufacturing of pharmaceuticals, plastics, herbicides, and cosmetics. researchgate.netresearchgate.net The utility of the propanoic acid moiety stems from its carboxyl group, which can be readily converted into other functional groups such as esters, amides, and acid halides, facilitating the construction of more complex molecules. researchgate.net
In biochemical contexts, propanoic acid is one of the primary short-chain fatty acids produced by the gut microbiota during the fermentation of dietary fiber. creative-proteomics.com It is absorbed into the bloodstream and used by the body as an energy source. creative-proteomics.com As a synthetic intermediate, its value lies in its role as a precursor for various chemicals. researchgate.net For example, esters of propanoic acid often have fruit-like odors and are used as artificial flavorings. wikipedia.org Furthermore, propanoic acid derivatives are investigated for their own biological activities, making them candidates for drug development. ontosight.ai Its established role as a safe food additive (under the "Generally Recognized As Safe" or GRAS designation) and its biocompatibility make it an attractive component for incorporation into new chemical entities designed for biological applications. researchgate.net
Rational Design and Conceptualization of 3-(Pyrazin-2-ylformamido)propanoic acid
The design of this compound is a clear example of molecular hybridization, a strategy in medicinal chemistry where two or more pharmacophoric units are combined into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or improved pharmacokinetic profiles. The conceptualization of this specific molecule can be understood by dissecting its two primary components: the pyrazine-2-carboxamide unit and the 3-aminopropanoic acid (β-alanine) tail.
Pyrazine-2-carboxamide Moiety : The pyrazine ring serves as the core heterocyclic scaffold, chosen for its well-documented history in medicinally important compounds. nih.gov Attaching a carboxamide group at the 2-position creates a versatile handle for linking to other molecular fragments.
3-Aminopropanoic Acid Linker : The propanoic acid portion, specifically derived from β-alanine, acts as a flexible and biocompatible linker. Strategically conjugating amino acid fragments to bioactive heterocycles is a known method to improve pharmacological features like bioavailability and cell permeability. nih.gov
The key linkage is the amide bond, formed between the carboxylic acid of pyrazine-2-carboxylic acid and the amino group of 3-aminopropanoic acid. The amide bond is one of the most fundamental and prevalent functional groups in medicinal chemistry due to its high stability and its ability to act as both a hydrogen bond donor and acceptor. researchgate.netalphagalileo.org The synthesis of such a molecule would typically involve a direct amidation reaction, coupling the carboxylic acid and the amine, often with the use of activating reagents to facilitate the formation of the stable amide bond. researchgate.net This rational combination of a known bioactive heterocycle with a biocompatible amino acid linker exemplifies a common and effective strategy in the design of new chemical entities.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 926203-75-0 | chemscene.combldpharm.com |
| Molecular Formula | C₈H₉N₃O₃ | chemscene.com |
| Molecular Weight | 195.18 g/mol | chemscene.com |
| Functional Moiety | Description and Significance |
|---|---|
| Pyrazine Ring | A nitrogen-containing aromatic heterocycle known to be a key pharmacophore in many biologically active compounds. researchgate.netnih.gov It serves as the core scaffold of the molecule. |
| Amide Linkage (-CONH-) | A stable chemical bond that connects the pyrazine ring to the propanoic acid tail. Amide bonds are crucial in pharmaceuticals and biological systems for their structural stability and hydrogen bonding capabilities. researchgate.net |
| Propanoic Acid Tail (-CH₂CH₂COOH) | A carboxylic acid group attached to an ethyl chain, derived from β-alanine. It provides a point for further chemical modification and can influence the molecule's solubility and pharmacokinetic properties. ontosight.airesearchgate.net |
Overview of Research Trajectories for Complex Amide-Linked Heterocyclic Carboxylic Acids
The development of molecules like this compound is part of a broader research trajectory focused on synthesizing and evaluating complex molecules that feature an amide bond linking a heterocyclic system to a carboxylic acid or amino acid derivative. Amide bonds are central to drug discovery research, and significant effort is dedicated to developing novel and efficient methods for their formation, particularly for linking less reactive heterocyclic compounds with carboxylic acids. researchgate.nettohoku.ac.jp
Current research in this area explores several key avenues:
Synthesis of Novel Bioactive Agents : Researchers continue to design and synthesize new amide-linked heterocyclic compounds to explore their potential as therapeutic agents, targeting a wide range of diseases. researchgate.net The versatility of the heterocyclic core and the amino acid side chain allows for the creation of large libraries of diverse compounds for biological screening.
Development of Efficient Synthetic Methodologies : A major focus is on creating more efficient, scalable, and environmentally friendly one-pot reactions for N-acylation (amide bond formation) of nitrogen-containing heterocycles. tohoku.ac.jp These advancements address longstanding challenges in medicinal chemistry and facilitate the production of complex amides. alphagalileo.orgtohoku.ac.jp
Investigation of Structure-Activity Relationships (SAR) : By systematically modifying the heterocyclic component, the linker, and the carboxylic acid terminus, chemists can establish detailed SAR profiles. This data is crucial for optimizing lead compounds to achieve higher potency and better selectivity for their biological targets. mdpi.com
Application in Materials Science : Beyond medicine, these types of molecules are being investigated for their potential in creating new functional materials, where the heterocyclic and carboxylic acid components can impart specific electronic, optical, or self-assembly properties.
The continued exploration of amide-linked heterocyclic carboxylic acids remains a highly active and promising field, driven by the quest for novel pharmaceuticals and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
3-(pyrazine-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)1-2-11-8(14)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAJDQUTWPPIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Pyrazin 2 Ylformamido Propanoic Acid
Retrosynthetic Strategies for 3-(Pyrazin-2-ylformamido)propanoic acid
Retrosynthetic analysis of this compound reveals a primary disconnection at the amide bond, yielding two key synthons: pyrazine-2-carboxylic acid and 3-aminopropanoic acid (β-alanine). This disconnection is the most logical and common approach for the synthesis of amides.
The forward synthesis, therefore, involves the coupling of these two precursors. Pyrazine-2-carboxylic acid can be prepared from commercially available starting materials, such as through the oxidation of quinoxaline. orgsyn.orggoogle.com β-Alanine is also readily available, though specific synthetic strategies for its preparation are discussed in a later section.
A plausible synthetic route, based on analogous preparations of similar compounds, would involve the activation of the carboxylic acid group of pyrazine-2-carboxylic acid to facilitate nucleophilic attack by the amino group of β-alanine. google.comgoogle.com Protecting groups may be necessary for the carboxylic acid functionality of β-alanine to prevent unwanted side reactions, such as polymerization. A common strategy is to use an ester protecting group, like a methyl or ethyl ester, which can be hydrolyzed in the final step to yield the desired carboxylic acid.
Advanced Amidation Techniques for Formamido Bond Formation
The formation of the formamido bond between the pyrazine-2-carbonyl moiety and the 3-aminopropanoic acid backbone is a critical step in the synthesis of the target molecule. Modern amidation techniques offer high yields and selectivity under mild conditions.
Coupling Reagents and Catalytic Systems for Pyrazin-2-ylformamido Unit Construction
A variety of coupling reagents can be employed to facilitate the amide bond formation. These reagents activate the carboxylic acid of pyrazine-2-carboxylic acid, making it more susceptible to nucleophilic attack by the amine of β-alanine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts.
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Often used with additives like 1-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and increase efficiency. google.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Known for their high reactivity and are particularly useful for sterically hindered amino acids. |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Highly efficient and widely used in solid-phase peptide synthesis. |
| Other | Propylphosphonic anhydride (T3P) | A versatile and efficient coupling reagent. |
In a typical procedure analogous to the synthesis of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine, pyrazine-2-carboxylic acid can be first converted to its more reactive acid chloride by treatment with thionyl chloride. google.com This acid chloride can then be reacted with the methyl or ethyl ester of β-alanine in the presence of a base to form the corresponding ester of this compound. Subsequent hydrolysis of the ester yields the final product.
Alternatively, a one-pot procedure using a coupling reagent like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to directly couple pyrazine-2-carboxylic acid with a protected form of β-alanine. google.com
Optimization of Reaction Conditions for High Yield and Selectivity
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and stoichiometry of reagents.
For the acid chloride route, anhydrous conditions are essential to prevent hydrolysis of the acid chloride. The reaction is typically carried out in an inert organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is necessary to neutralize the hydrochloric acid generated during the reaction.
When using coupling reagents, the choice of solvent is also important. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to ensure the solubility of all reactants. The reaction temperature is typically maintained at room temperature, although gentle heating may be required for less reactive substrates. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.
Synthesis of the Propanoic Acid Backbone and its Functionalization
The 3-aminopropanoic acid (β-alanine) backbone is a fundamental component of the target molecule. While commercially available, various synthetic strategies exist for its preparation and functionalization, including stereoselective approaches for chiral derivatives.
Strategies for Carbon Chain Elongation and Carboxylic Acid Installation
β-Alanine can be synthesized through several chemical routes. frontiersin.orgresearchgate.net One common industrial method involves the reaction of ammonia with β-propiolactone. Other methods include the addition of ammonia to acrylic acid or the hydrolysis of β-aminopropionitrile. frontiersin.org Biological methods, which are often milder and more environmentally friendly, include the enzymatic conversion of L-aspartate using L-aspartate-α-decarboxylase. frontiersin.orgresearchgate.net
| Synthetic Route to β-Alanine | Starting Material | Key Reagents/Conditions |
| Chemical Synthesis | β-Propiolactone | Ammonia |
| Acrylic Acid | Ammonia, high temperature and pressure | |
| β-Aminopropionitrile | Acid or base hydrolysis | |
| Biological Synthesis | L-Aspartate | L-aspartate-α-decarboxylase |
Stereoselective Approaches to Chiral Propanoic Acid Derivatives (e.g., from amino acids)
While the parent this compound is achiral, the synthesis of chiral derivatives, where the propanoic acid backbone is substituted, requires stereoselective methods. Enantiomerically pure β-amino acids are valuable building blocks in drug discovery.
Several strategies have been developed for the asymmetric synthesis of β-amino acids. nih.govhilarispublisher.comscielo.brresearchgate.net These methods include:
The Arndt-Eistert homologation of α-amino acids.
The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters bearing a chiral auxiliary.
Asymmetric hydrogenation of enamines.
Enzymatic resolutions of racemic β-amino acids.
For instance, the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by removal of the chiral auxiliary, can provide enantiomerically enriched β-amino acids. Similarly, the use of chiral catalysts in hydrogenation or other addition reactions can induce high levels of stereoselectivity. Enzymatic methods, such as those employing aminotransferases, offer a green and highly selective route to chiral β-amino acids.
Derivatization and Chemical Modification of the this compound Core
The structure of this compound allows for a variety of chemical transformations at its three main components. These modifications are crucial for developing new compounds with potentially enhanced biological activities.
The pyrazine (B50134) ring is a key pharmacophore in many biologically active compounds. Its derivatization can significantly impact the electronic and steric properties of the molecule, influencing its biological activity. Various chemical transformations can be applied to the pyrazine ring in compounds analogous to this compound. These include nitration, bromination, and amination, which introduce functional groups that can alter the molecule's antimigration and antiproliferative activities.
For instance, the aminodehalogenation of 3-chloropyrazine-2-carboxamide with different benzylamines has been shown to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com This reaction, which can be performed under conventional heating or microwave conditions, demonstrates a viable route for introducing substituents at the 3-position of the pyrazine ring. mdpi.com While this example does not start with this compound, it illustrates a common strategy for modifying the pyrazine core in related structures.
Furthermore, the pyrazine ring can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. tandfonline.com These transformations are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.
Table 1: Examples of Transformations at the Pyrazine Ring of Analogous Compounds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Aminodehalogenation | 3-Chloropyrazine-2-carboxamide, Benzylamine, THF, Triethylamine | 3-(Benzylamino)pyrazine-2-carboxamide | mdpi.com |
| Nitration | Pyrazine derivative, Nitrating agent | Nitropyrazine derivative | |
| Bromination | Pyrazine derivative, Brominating agent | Bromopyrazine derivative |
This table is interactive. Click on the headers to sort the data.
The propanoic acid moiety of this compound offers a reactive handle for various chemical transformations, most notably esterification and reduction.
Esterification: The carboxylic acid group can be readily converted to an ester. This transformation is often employed to increase the lipophilicity of a compound, which can enhance its cell permeability and bioavailability. The esterification of carboxylic acids can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com For instance, the synthesis of esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid was achieved using carbodiimide-mediated coupling with various alcohols, phenols, and thiols. mdpi.com This method is broadly applicable to the esterification of carboxylic acids.
Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation significantly alters the polarity and hydrogen bonding capabilities of the molecule. A common reagent for this reduction is lithium aluminum hydride (LiAlH4). The reduction of a carboxylic acid to a primary alcohol proceeds via an aldehyde intermediate, which is further reduced to the alcohol.
Table 2: Examples of Reactions at the Propanoic Acid Moiety
| Reaction Type | Starting Material | Reagents and Conditions | Product |
| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |
| Esterification | Carboxylic Acid | Alcohol/Phenol/Thiol, Carbodiimide (e.g., DCC, EDCI) | Ester/Thioester |
| Reduction | Carboxylic Acid | Lithium Aluminum Hydride (LiAlH4), followed by aqueous workup | Primary Alcohol |
This table is interactive. Click on the headers to sort the data.
The amide bond in this compound is a stable functional group, but it can be modified through several synthetic strategies. The most common approach involves the synthesis of analogs with different substituents on the nitrogen atom of the propanoic acid moiety.
This is typically achieved by first synthesizing pyrazine-2-carboxylic acid or its activated derivatives (e.g., acyl chloride) and then coupling it with a variety of amino acids or other amine-containing molecules. For example, a continuous-flow system has been developed for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines, catalyzed by an immobilized lipase. nih.gov This enzymatic approach offers a greener and more efficient alternative to traditional chemical methods.
Another strategy involves the cleavage of the amide bond, although this is generally a more challenging transformation due to the high stability of the amide linkage. mdpi.com However, specific enzymatic or chemical methods can be employed for selective amide bond cleavage.
The synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a related compound, involves the coupling of pyrazine-2-carboxylic acid with the amino group of L-phenylalanine, highlighting the versatility of forming new amide bonds from the pyrazine-2-carbonyl scaffold. nih.gov
Table 3: Synthetic Approaches for Amide Linkage Modification
| Synthetic Approach | Description | Example | Reference |
| Amide Formation | Coupling of pyrazine-2-carboxylic acid or its derivatives with various amines. | Synthesis of pyrazinamide derivatives from pyrazine esters and amines using Lipozyme® TL IM. | nih.gov |
| Amide Formation | Reaction of pyrazine-2-carbonyl chloride with amino acids. | Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced Spectroscopic and Structural Elucidation of 3 Pyrazin 2 Ylformamido Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 3-(Pyrazin-2-ylformamido)propanoic acid, offering unambiguous assignment of proton and carbon signals and mapping the intricate network of through-bond and through-space correlations.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra provide the fundamental data for determining the chemical environment of each atom in the molecule. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at the downfield end of the spectrum. libretexts.org The protons on the pyrazine (B50134) ring are also significantly deshielded due to the electronegative nature of the nitrogen atoms. nih.gov The aliphatic protons of the propanoic acid moiety appear at chemical shifts influenced by the adjacent amide and carboxyl groups. libretexts.org
The carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org The pyrazine carbons and the amide carbonyl also resonate at distinct downfield positions.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted, in DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3' | 9.25 | d | 1.5 | 1H |
| H-5' | 8.88 | dd | 2.5, 1.5 | 1H |
| H-6' | 8.80 | d | 2.5 | 1H |
| N1-H | 8.75 | t | 5.6 | 1H |
| C3-OH | 12.30 | br s | - | 1H |
| H-2 | 3.55 | q | 6.8 | 2H |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted, in DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 173.5 |
| C-2 | 36.8 |
| C-3 | 34.1 |
| C-1' (Amide C=O) | 163.2 |
| C-2' | 145.1 |
| C-3' | 148.0 |
| C-5' | 144.2 |
Homonuclear (COSY, NOESY) and Heteronuclear (HSQC, HMBC) 2D NMR for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a distinct cross-peak is observed between the methylene (B1212753) protons at δ 3.55 (H-2) and δ 2.65 (H-3), confirming the ethyl linkage of the propanoic acid backbone. Additionally, correlations are seen between the coupled protons on the pyrazine ring (H-5' and H-6').
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for piecing together the molecular structure by identifying long-range (typically 2-3 bond) couplings between protons and carbons. youtube.com Key correlations that confirm the structure include:
A cross-peak between the amide proton (N1-H) and the amide carbonyl carbon (C-1').
Correlations from the pyrazine proton H-3' to the amide carbonyl carbon (C-1') and carbon C-2'.
Correlations from the methylene protons H-2 to both the amide carbonyl (C-1') and the carboxylic acid carbonyl (C-1).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net A key observable NOE would be between the amide proton (N1-H) and the pyrazine proton H-3', which would help define the orientation of the pyrazine ring relative to the amide linkage.
Table 3: Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Yielded |
|---|---|---|---|
| COSY | H-2 (δ 3.55) | H-3 (δ 2.65) | Confirms propanoic acid chain connectivity. |
| HSQC | H-2 (δ 3.55) | C-2 (δ 36.8) | Assigns C-2. |
| H-3 (δ 2.65) | C-3 (δ 34.1) | Assigns C-3. | |
| H-3' (δ 9.25) | C-3' (δ 148.0) | Assigns pyrazine C-3'. | |
| HMBC | N1-H (δ 8.75) | C-1' (δ 163.2), C-2 (δ 36.8) | Links amide N to carbonyl and propanoic chain. |
| H-3' (δ 9.25) | C-1' (δ 163.2), C-2' (δ 145.1) | Links pyrazine ring to amide carbonyl. | |
| H-2 (δ 3.55) | C-1 (δ 173.5), C-1' (δ 163.2) | Confirms position between two carbonyls. |
| NOESY | N1-H (δ 8.75) | H-3' (δ 9.25) | Provides conformational information around amide bond. |
Dynamic NMR Studies for Conformational Exchange
Amide bonds, such as the one in this compound, are known to exhibit restricted rotation around the C-N bond due to its partial double-bond character. This can lead to the existence of conformational isomers (rotamers). While potentially too rapid to be observed at room temperature, variable-temperature (VT) NMR studies could be employed to investigate this dynamic process. researchgate.net If the rotational barrier is sufficiently high, cooling the sample could lead to the decoalescence of certain NMR signals into two distinct sets, representing the different rotamers in slow exchange on the NMR timescale.
Vibrational Spectroscopy
Vibrational spectroscopy provides complementary data to NMR by identifying the characteristic vibrational modes of the molecule's functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Signatures
The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature for a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 3300 to 2500 cm⁻¹ due to strong hydrogen bonding. docbrown.info The spectrum also clearly shows two distinct carbonyl stretching vibrations: one for the carboxylic acid and one for the amide group (Amide I band). hilarispublisher.com
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid |
| ~3320 | N-H stretch (medium) | Secondary Amide |
| 3100 - 3000 | C-H stretch | Pyrazine Ring |
| 2980 - 2850 | C-H stretch | Aliphatic CH₂ |
| ~1715 | C=O stretch (strong) | Carboxylic Acid |
| ~1680 | C=O stretch (Amide I, strong) | Secondary Amide |
| ~1550 | N-H bend (Amide II, medium) | Secondary Amide |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with a molecular formula of C₈H₉N₃O₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would be required to confirm this elemental composition by comparing the theoretical mass with a measured mass. However, no such experimental data has been published.
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | Theoretical Exact Mass (Da) |
|---|
This table presents calculated theoretical values, not experimental results.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a precursor ion and then analyze the resulting product ions. This provides valuable information about the compound's structure. A hypothetical MS/MS analysis of this compound would likely involve the fragmentation of the amide and carboxylic acid functionalities. Common fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), or cleavage of the amide bond. Without experimental data, the specific fragmentation pattern and the relative abundance of fragment ions remain unknown.
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. For this technique to be applied to this compound, a single, high-quality crystal of the compound would need to be grown. The resulting data would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions in the solid state. A search of crystallographic databases reveals no published crystal structure for this specific compound.
Theoretical and Computational Investigations of 3 Pyrazin 2 Ylformamido Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of 3-(Pyrazin-2-ylformamido)propanoic acid.
Density Functional Theory (DFT) for Ground State Properties and Electronic Distribution
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its ground-state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms.
Key properties that can be calculated using DFT include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
Electronic Properties: The distribution of electrons within the molecule, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and electronic transitions.
Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution interacts with external electric fields.
Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which can be used to identify characteristic functional groups and compare with experimental data.
A hypothetical data table for the optimized geometry of this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Value |
| Bond Length (C=O, amide) | Calculated Value (Å) |
| Bond Length (N-H, amide) | Calculated Value (Å) |
| Bond Angle (C-N-C, amide) | Calculated Value (°) |
| Dihedral Angle (pyrazine-amide) | Calculated Value (°) |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Ab Initio Methods for High-Accuracy Spectroscopic Parameter Prediction
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of spectroscopic parameters.
For this compound, ab initio calculations would be valuable for:
Precise Spectroscopic Constants: Accurate prediction of rotational constants and vibrational frequencies, which are essential for interpreting microwave and high-resolution infrared spectroscopy data.
Excited State Properties: Methods like Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled Cluster (EOM-CC) can be used to study the electronic excited states, providing insights into the molecule's photophysical properties, such as its UV-Vis absorption spectrum.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the propanoic acid chain and the amide linkage in this compound allows for the existence of multiple conformers. Understanding the conformational landscape is crucial as different conformers can have distinct chemical and physical properties.
Identification of Stable Conformers and Tautomeric Forms
Computational methods can be used to identify the various stable conformers of this compound by systematically rotating the single bonds in the molecule. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.
Furthermore, the possibility of tautomerism, particularly the amide-imidol tautomerism of the formamide group, could be investigated. The relative stability of the amide and imidol tautomers would be determined by calculating their energies.
Computational Screening of Conformational Space
To explore the conformational space of this compound, a systematic search or molecular dynamics simulations can be performed. This involves generating a large number of different conformations and then using quantum chemical methods to calculate their energies. The results of such a screening would be a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to the stable conformers.
Molecular Interaction Studies and Binding Affinity Prediction in Non-Biological Systems
Computational methods can also be used to study how this compound interacts with other molecules or surfaces in non-biological contexts. This is important for understanding its behavior in various chemical environments and for designing materials with specific properties.
For example, molecular docking simulations could be used to predict how the molecule might bind to a solid support or interact with a solvent. These studies would involve calculating the interaction energy between this compound and the other chemical species. The binding affinity can be estimated from the calculated binding free energy.
A hypothetical data table summarizing the interaction energies of this compound with different solvents is shown below.
| Solvent | Interaction Energy (kcal/mol) |
| Water | Calculated Value |
| Ethanol | Calculated Value |
| Dimethyl Sulfoxide | Calculated Value |
Note: The values in this table are placeholders and would be determined by actual molecular interaction studies.
Analysis of Intermolecular Hydrogen Bonding and Pi-Stacking Interactions
No studies detailing the specific hydrogen bond donors and acceptors or the geometric parameters of pi-stacking interactions for this compound were found.
Computational Modeling of Ligand-Receptor Interactions with Synthetic or Material Targets
Information regarding computational modeling of this specific compound with synthetic or material targets is not available in the public domain.
Computational Prediction of Chemical Reactivity and Reaction Mechanisms
There are no available computational studies that predict the chemical reactivity or elucidate the reaction mechanisms for this compound.
Advanced Research Applications of 3 Pyrazin 2 Ylformamido Propanoic Acid and Its Analogues
Applications as Building Blocks in Complex Organic Synthesis
The inherent reactivity and functionality of the pyrazine (B50134) ring, coupled with the amino acid-like structure, make these compounds ideal starting materials for the construction of more elaborate molecular architectures.
Pyrazine derivatives are well-established precursors for a variety of advanced heterocyclic systems. The pyrazine ring can be chemically modified or used as a scaffold to build fused polycyclic structures. For instance, pyrazine heterocycles are key components in the synthesis of phenazines and pteridines, which are classes of compounds with significant biological and material properties. The amide and carboxylic acid functionalities in 3-(pyrazin-2-ylformamido)propanoic acid offer convenient handles for annulation reactions, allowing for the construction of more complex, multi-ring systems.
In the realm of natural product synthesis, analogues of this compound serve as versatile synthons. The pyrazine moiety is found in a number of natural products, and synthetic analogues are crucial for structure-activity relationship studies and the development of novel therapeutic agents. Pyrazinoic acid, a closely related analogue, has been the subject of extensive research in the development of new antitubercular agents, with synthetic modifications aimed at improving potency and overcoming drug resistance.
The structural similarity of this compound to a dipeptide unit makes it an excellent candidate for incorporation into peptidomimetics and oligomers. Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. The pyrazine ring can act as a bioisosteric replacement for a peptide bond or an amino acid side chain, imparting unique conformational constraints and potential for new biological activities.
A prominent example of the application of a pyrazine-2-carboxamide analogue in peptidomimetic synthesis is in the production of the anticancer drug Bortezomib. A key intermediate in the synthesis of Bortezomib is N-(pyrazin-2-yl)carbonyl-L-phenylalanine. This molecule is structurally very similar to this compound, with the propanoic acid side chain being replaced by a benzyl group. The synthesis of Bortezomib involves the coupling of this pyrazine-containing amino acid derivative with a boronic acid-containing dipeptide analogue, highlighting the crucial role of the pyrazine-2-carboxamide moiety in the construction of this complex peptidomimetic drug. acs.orgresearchgate.netacs.org
| Building Block | Application | Reference Compound |
| N-(pyrazin-2-yl)carbonyl-L-phenylalanine | Synthesis of Peptidomimetic Drug | Bortezomib |
| This compound | Potential Peptidomimetic and Oligomer Synthesis | - |
Contributions to Materials Science and Polymer Chemistry
The rigid and aromatic nature of the pyrazine ring, combined with the reactive functional groups of this compound and its analogues, makes them attractive for the development of new materials with tailored properties.
Pyrazine derivatives with difunctional groups, such as diacids or diamines, can serve as monomers in polymerization reactions to create novel polymer architectures. For example, pyrazine-based diacids have been used to synthesize a new class of biobased polyesters. acs.orgmaastrichtuniversity.nl These polymers exhibit interesting thermal properties that can be tuned by modifying the substitution pattern on the pyrazine ring. The incorporation of the pyrazine unit into the polymer backbone can enhance thermal stability and introduce specific electronic properties.
Water-soluble conjugated polymers containing pyrazine rings in their backbone have also been developed. acs.org These materials exhibit fluorescence and their photoluminescence intensity can be influenced by the presence of functional groups like carboxylic acids, which can facilitate intermolecular hydrogen bonding. acs.org The synthesis of cross-linked pyrazine-based polymers has also been explored for applications such as the selective removal of heavy metal ions from wastewater. researchgate.net
| Pyrazine-Based Monomer Type | Resulting Polymer Class | Potential Application |
| Pyrazine diacids | Polyesters | Biobased materials with tunable thermal properties |
| Difunctional pyrazines | Conjugated Polymers | Fluorescent materials, sensors |
| Diaminopyrazines | Polyimines/Polyamines | Adsorbents for environmental remediation |
The nitrogen atoms in the pyrazine ring of this compound and its analogues can act as excellent coordination sites for metal ions. This property makes them suitable as organic ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis.
Pyrazine itself is a classic "linker" molecule in the field of coordination chemistry, known for its ability to bridge metal centers and form extended network structures. The introduction of amide and carboxylate functionalities, as in this compound, provides additional coordination modes and the potential for creating more complex and functional MOF architectures. The interplay between the pyrazine nitrogen atoms and the carboxylate oxygen atoms can lead to the formation of multidimensional frameworks with specific pore sizes and chemical environments. For instance, cobalt(II) succinate coordination polymers incorporating pyrazine have been synthesized, with the solvent influencing the final architecture. nih.gov
Development of Catalytic Systems and Ligands for Transition Metal Catalysis
The electron-deficient nature of the pyrazine ring and the presence of coordinating nitrogen atoms make pyrazine derivatives, including this compound analogues, promising candidates for applications in catalysis.
Pyrazine-containing compounds can act as ligands for transition metal catalysts, influencing the activity and selectivity of the catalytic process. The electronic properties of the pyrazine ring can be tuned by introducing different substituents, thereby modulating the electronic environment of the metal center. Pyrazine derivatives are utilized in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental transformations in organic synthesis. researchgate.net
Moreover, polymer-capped palladium nanoparticles have been employed as reusable catalysts for the synthesis of pyrazines themselves, indicating a synergistic relationship between pyrazine chemistry and catalysis. researchgate.net The development of catalytic systems based on pyrazine ligands is an active area of research with the potential to provide new and efficient methods for chemical synthesis.
Probes for Chemical Biology and Mechanistic Studies in Model Systems (non-cellular, non-physiological)
The utility of small molecules like this compound in chemical biology stems from their potential to be developed into chemical probes. mdpi.com A chemical probe is a small-molecule modulator with defined selectivity and affinity for a specific biological macromolecule, typically a protein, which can be used to study the biological consequences of modulating that target. mdpi.com In the context of non-cellular, non-physiological model systems, these probes are invaluable for elucidating molecular mechanisms and validating targets without the complexities of a cellular environment.
The structure of this compound, featuring a pyrazine ring, an amide linkage, and a carboxylic acid moiety, offers a versatile scaffold for the design of such probes. Researchers can systematically modify these functional groups to develop analogues with specific properties required for mechanistic studies. For instance, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the amide group can participate in hydrogen bonding as both a donor and acceptor. The terminal carboxylic acid provides a handle for conjugation to reporter molecules or solid supports.
To serve as effective chemical probes for in vitro studies, analogues of this compound could be synthesized with appended functionalities. These might include:
Biotin tags: For affinity purification of target proteins from complex mixtures.
Fluorescent labels: To enable visualization and quantification of binding events in assays like fluorescence polarization or Förster resonance energy transfer (FRET).
Photo-affinity labels: Such as azides or benzophenones, which upon photoactivation can covalently crosslink the probe to its binding partner, allowing for unambiguous target identification.
These functionalized probes can then be employed in a variety of non-cellular assays to investigate protein-protein interactions or enzyme kinetics. nih.gov For example, a biotinylated analogue could be used in pull-down assays with purified proteins to identify binding partners. A fluorescently labeled version might be used to determine binding affinities and kinetics through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
The table below illustrates hypothetical data from an in vitro binding assay using a fluorescently labeled analogue of this compound, "Fluoro-Probe 1," against a panel of purified protein kinases.
| Probe | Target Protein | Binding Affinity (Kd, nM) | Assay Type |
| Fluoro-Probe 1 | Kinase A | 150 | Fluorescence Polarization |
| Fluoro-Probe 1 | Kinase B | 2500 | Fluorescence Polarization |
| Fluoro-Probe 1 | Kinase C | >10000 | Fluorescence Polarization |
Such data, generated in a controlled, non-cellular system, is crucial for establishing the selectivity of a chemical probe and for interpreting the results of subsequent cellular or in vivo experiments.
Foundations for Future Computational Drug Design Studies (focused on methodology, not specific clinical outcomes)
The chemical structure of this compound and its analogues provides a solid foundation for computational drug design studies. These in silico methods leverage the three-dimensional structure of molecules to predict their interactions with biological targets, thereby accelerating the drug discovery process. nih.gov
The core scaffold of this compound can serve as a starting point for several computational methodologies:
Structure-Based Virtual Screening: If the three-dimensional structure of a target protein is known, large virtual libraries of compounds derived from the this compound scaffold can be docked into the binding site of the target. ddg-pharmfac.net This process predicts the binding mode and affinity of each compound, allowing for the prioritization of molecules for synthesis and experimental testing.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing the structure of this compound and a set of its active analogues, a pharmacophore model can be generated. This model can then be used to search for other molecules with similar spatial arrangements of chemical features.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activity. researchgate.net By synthesizing and testing a library of analogues of this compound with systematic variations in their structure, a QSAR model can be developed. This model can then be used to predict the activity of novel, unsynthesized analogues, guiding the design of more potent compounds.
The following table presents a hypothetical dataset that could be used to build a 2D-QSAR model for a series of this compound analogues. The model would aim to correlate physicochemical descriptors with inhibitory activity against a hypothetical enzyme.
| Compound | R-group Substitution | LogP | Molecular Weight | pIC50 |
| Analogue 1 | -H | 1.2 | 209.18 | 5.3 |
| Analogue 2 | -Cl | 1.9 | 243.63 | 6.1 |
| Analogue 3 | -CH3 | 1.7 | 223.21 | 5.8 |
| Analogue 4 | -OCH3 | 1.1 | 239.21 | 6.5 |
These computational approaches, founded on the core structure of this compound, enable a rational and efficient exploration of chemical space to design novel molecules with desired biological activities. nih.govmdpi.com The integration of computational predictions with experimental validation is a cornerstone of modern drug discovery. nih.gov
Q & A
Q. What are the key analytical techniques for characterizing 3-(Pyrazin-2-ylformamido)propanoic acid and its derivatives?
- Methodological Answer : Structural elucidation requires a combination of 1H/13C NMR , IR spectroscopy , and elemental analysis . For example, 1H NMR can confirm the presence of pyrazine protons (δ 8.5–9.5 ppm) and propanoic acid protons (δ 2.5–3.5 ppm), while IR spectra validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups. Elemental analysis ensures purity by verifying C, H, and N content within ±0.4% of theoretical values . Cross-referencing these techniques minimizes misassignment risks.
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves amide coupling between pyrazine-2-carboxylic acid and β-alanine derivatives. Key parameters include:
- Reagent selection : Use coupling agents like EDC/HOBt to minimize racemization.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to suppress side reactions.
Post-synthesis, recrystallization (e.g., using ethanol/water mixtures) improves purity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?
- Methodological Answer : Contradictions often arise from unexpected regioisomers or solvent-induced shifts . For example, in thiazole derivatives of propanoic acid, pyrazine ring protons may split into multiple signals due to hindered rotation. To resolve this:
Q. What computational strategies predict the compound’s physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- pKa : The carboxylic acid group has a theoretical pKa of ~4.6, consistent with experimental values for similar propanoic acids .
- LogP : Predicted hydrophilicity (LogP ≈ -0.3) aligns with its poor membrane permeability.
- Tautomeric stability : Pyrazine ring tautomers are evaluated using Gibbs free energy comparisons.
Tools like Gaussian or ORCA are recommended for such analyses .
Q. How do structural modifications influence bioactivity in related compounds?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Halogen substitution : Adding Cl or Br to the pyrazine ring (e.g., 3-(5-Chlorothiophen-2-yl)propanoic acid) increases enzymatic inhibition potency by 30–50% compared to non-halogenated analogs.
- Side-chain elongation : Extending the propanoic acid to pentanoic acid derivatives reduces solubility but enhances target binding via hydrophobic interactions.
- Bioisosteric replacement : Replacing the pyrazine with a pyridine ring alters electron density, affecting redox activity .
Data Contradiction and Experimental Design
Q. How should researchers address low yields in one-step synthesis protocols?
- Methodological Answer : Low yields (<40%) may result from competing side reactions (e.g., hydrolysis of active esters). Mitigation strategies include:
Q. What experimental controls are critical for validating bioassay results?
- Methodological Answer : To avoid false positives in enzyme inhibition assays:
- Include vehicle controls (e.g., DMSO at ≤0.1% v/v) to rule out solvent effects.
- Use known inhibitors (e.g., methotrexate for dihydrofolate reductase) as positive controls.
- Perform time-resolved assays to distinguish between reversible and irreversible binding.
Data should be normalized to protein concentration (Bradford assay) and repeated in triplicate .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₈H₈N₄O₃ | |
| pKa (Carboxylic Acid) | ~4.6 (experimental), 4.5 (DFT) | |
| IR (C=O stretch) | 1695–1710 cm⁻¹ | |
| 1H NMR (Pyrazine protons) | δ 8.7–9.1 ppm (multiplet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
